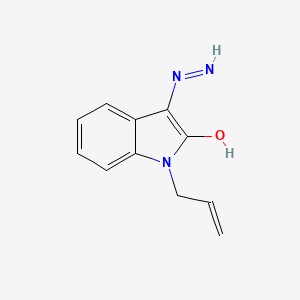

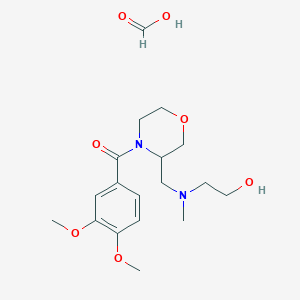

![molecular formula C21H20N2O3 B2762500 [5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone CAS No. 956181-72-9](/img/structure/B2762500.png)

[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

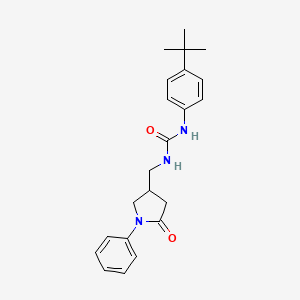

5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone, also known as 5-BDPM, is a novel synthetic compound that has been studied for its potential applications in medicinal chemistry, organic synthesis, and materials science. 5-BDPM is a heterocyclic compound that contains a pyrazole ring, a benzodioxole ring, and a tert-butylphenyl group. This compound has been studied for its ability to act as a ligand for metal-based catalysts, its potential anti-inflammatory properties, and its ability to act as a potential drug candidate.

Aplicaciones Científicas De Investigación

Cooperative Molecular Dimerization

The synthesis of new 3,5-diaryl-1H-pyrazoles demonstrates the formation of molecular dimers through intermolecular hydrogen bonds, showcasing the chemical's role in understanding molecular interactions and crystal structure formation (Zheng, Wang, & Fan, 2010).

Antimicrobial and Antimycobacterial Activity

A study synthesized a library of compounds for in silico ADME prediction properties, in vitro antibacterial, antifungal, and antimycobacterial activities. The compounds showed good to moderate activity against bacterial strains, with some demonstrating better activity than standard drugs (Pandya, Dave, Patel, & Desai, 2019).

Anti-inflammatory Activity

Research on novel pyrazole derivatives of gallic acid revealed their potential anti-inflammatory effects, with synthesized compounds exhibiting good activity in vivo. This study underscores the therapeutic potential of these chemical structures in developing anti-inflammatory treatments (Arunkumar, Ilango, Manikandan, & Ramalakshmi, 2009).

Green Synthesis Approach

The preparation of acyl pyrazole derivatives, including those similar to the query compound, through an oxidative functionalization reaction offers a clean, green synthesis method. This research highlights the efficiency and environmental benefits of novel synthesis approaches (Doherty, Wadey, Sandoval, & Leadbeater, 2022).

Anticancer Agents Evaluation

Another study synthesized and evaluated novel pyrazoline derivatives for their cytotoxic effects on the HepG-2 cell line, identifying compounds with potent anticancer activity. This research contributes to the discovery of new anticancer drug candidates, showcasing the compound's relevance in medical chemistry (Xu, Pan, Wang, Li, Peng, Wei, Chen, & Zheng, 2017).

Propiedades

IUPAC Name |

[5-(1,3-benzodioxol-5-yl)pyrazol-1-yl]-(4-tert-butylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-21(2,3)16-7-4-14(5-8-16)20(24)23-17(10-11-22-23)15-6-9-18-19(12-15)26-13-25-18/h4-12H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJBBBBUXCFZHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C(=CC=N2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

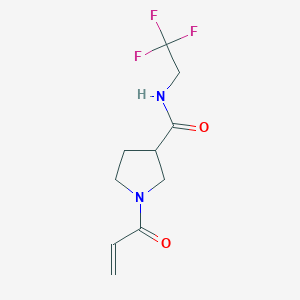

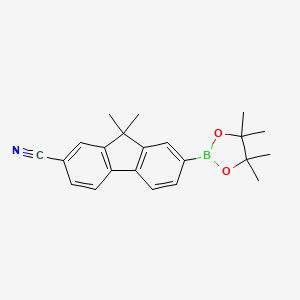

![2-methoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2762418.png)

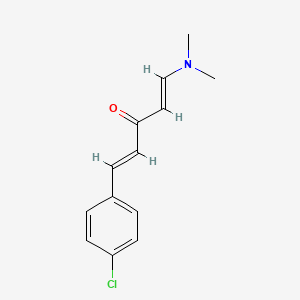

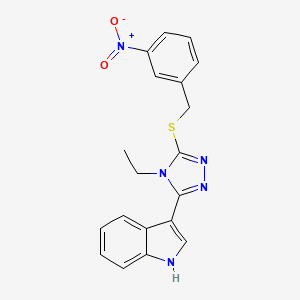

![3-Methoxy-N-methyl-N-[[1-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2762423.png)

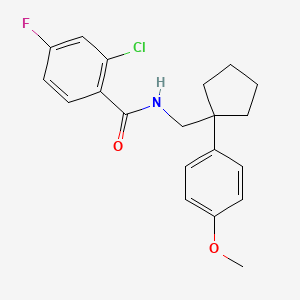

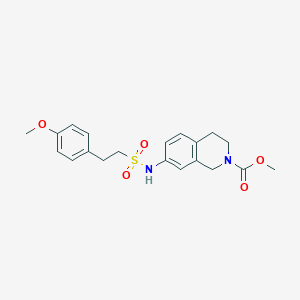

![N-(4-tert-butylphenyl)-3-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)propanamide](/img/structure/B2762430.png)

![2-[[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzamide](/img/structure/B2762432.png)

![3-ethyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762434.png)